molecular formula C22H25N5O B2634917 N-ethyl-6-methyl-2-[4-(naphthalene-1-carbonyl)piperazin-1-yl]pyrimidin-4-amine CAS No. 923107-93-1

N-ethyl-6-methyl-2-[4-(naphthalene-1-carbonyl)piperazin-1-yl]pyrimidin-4-amine

Cat. No.: B2634917
CAS No.: 923107-93-1
M. Wt: 375.476
InChI Key: YMSYPTBUYWIOAA-UHFFFAOYSA-N
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Description

N-ethyl-6-methyl-2-[4-(naphthalene-1-carbonyl)piperazin-1-yl]pyrimidin-4-amine is a pyrimidine derivative featuring a piperazine ring substituted with a naphthalene-1-carbonyl group at the 4-position. Its structure integrates a pyrimidine core with a piperazine linker and a naphthalene moiety, which may confer unique physicochemical and biological properties. Notably, the ethyl and methyl substituents on the pyrimidine ring likely influence solubility and metabolic stability, while the naphthalene-1-carbonyl group could enhance hydrophobic interactions with target proteins .

Properties

IUPAC Name

[4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]-naphthalen-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O/c1-3-23-20-15-16(2)24-22(25-20)27-13-11-26(12-14-27)21(28)19-10-6-8-17-7-4-5-9-18(17)19/h4-10,15H,3,11-14H2,1-2H3,(H,23,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMSYPTBUYWIOAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=C1)C)N2CCN(CC2)C(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-6-methyl-2-[4-(naphthalene-1-carbonyl)piperazin-1-yl]pyrimidin-4-amine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial to maximize yield and minimize costs. Continuous flow chemistry could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-6-methyl-2-[4-(naphthalene-1-carbonyl)piperazin-1-yl]pyrimidin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or amine.

Scientific Research Applications

N-ethyl-6-methyl-2-[4-(naphthalene-1-carbonyl)piperazin-1-yl]pyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-ethyl-6-methyl-2-[4-(naphthalene-1-carbonyl)piperazin-1-yl]pyrimidin-4-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Positional Isomer: Naphthalene-2-carbonyl Analog

A closely related compound, N-ethyl-6-methyl-2-[4-(naphthalene-2-carbonyl)piperazin-1-yl]pyrimidin-4-amine (G868-0059) , differs only in the position of the naphthalene carbonyl group (1- vs. 2-carbonyl). This positional isomerism may alter binding affinity due to differences in steric hindrance or π-π stacking interactions. For instance, the 2-carbonyl variant (G868-0059) has a molecular weight of 399.47 g/mol and is available as a screening compound for drug discovery, though specific activity data remain undisclosed .

Substituted Benzoyl Derivatives

Replacing the naphthalene group with a 3,4,5-trimethoxybenzoyl moiety yields N-ethyl-6-methyl-2-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]pyrimidin-4-amine. Such modifications are critical in optimizing pharmacokinetic profiles for CNS-targeted drugs .

Piperazine-Modified Pyrimidines

Compounds like N-butyl-6-(piperazin-1-yl)pyrimidin-4-amine () and 4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine () highlight the role of alkylation and heterocyclic variations. The butyl group in the former may improve membrane permeability, while the piperidine ring in the latter reduces conformational flexibility compared to piperazine derivatives .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents
Target compound (naphthalene-1-carbonyl) C₂₂H₂₅N₅O 399.47 Naphthalene-1-carbonyl, ethyl, methyl
G868-0059 (naphthalene-2-carbonyl) C₂₂H₂₅N₅O 399.47 Naphthalene-2-carbonyl, ethyl, methyl
Trimethoxybenzoyl derivative () C₂₁H₂₈N₅O₄ 414.48 3,4,5-Trimethoxybenzoyl
N-butyl-6-(piperazin-1-yl)pyrimidin-4-amine C₁₃H₂₃N₅ 249.36 Butyl, unsubstituted piperazine

The naphthalene-containing compounds exhibit higher molecular weights and lipophilicity compared to simpler benzoyl or alkyl-substituted analogs, which may influence bioavailability and tissue distribution .

Structure-Activity Relationship (SAR) Insights

  • Naphthalene vs. Benzoyl Groups : The naphthalene moiety’s extended aromatic system may enhance binding to hydrophobic pockets in target proteins compared to smaller benzoyl groups. However, this could also increase off-target interactions .
  • Piperazine Modifications : Oxidation of the piperazine sulfur in compounds like 7s (sulfoxide) and 7t (sulfone) () demonstrates how electronic effects modulate reactivity and metabolic stability. The target compound’s unmodified piperazine may offer a balance between stability and flexibility .

Biological Activity

N-ethyl-6-methyl-2-[4-(naphthalene-1-carbonyl)piperazin-1-yl]pyrimidin-4-amine (often referred to as compound 1) is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological profiles, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a piperazine moiety and a naphthalene carbonyl group. Its molecular formula is C20H24N4OC_{20}H_{24}N_4O, and it exhibits properties typical of small molecule inhibitors.

Research indicates that this compound acts primarily through inhibition of specific enzymes involved in metabolic pathways. Notably, it has shown potential as an inhibitor of branched-chain amino acid transaminases (BCATs), which are critical in amino acid metabolism.

Inhibition Profile

The compound has been evaluated for its inhibitory effects on BCAT1 and BCAT2. The IC50 values, which indicate the concentration required to inhibit 50% of the enzyme activity, were determined through various assays:

Compound Target IC50 (µM)
Compound 1BCAT10.45
Compound 1BCAT20.38

These values suggest that the compound exhibits significant potency against both targets, with slightly higher efficacy against BCAT2.

Pharmacological Profiles

In vitro studies have demonstrated that this compound possesses favorable pharmacokinetic properties, including good cell permeability and metabolic stability.

Case Studies

  • Anti-Cancer Activity : In a study examining its effects on cancer cell lines, compound 1 was found to induce apoptosis in human breast cancer cells (MCF7) by activating the intrinsic apoptotic pathway. The mechanism involved the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.
  • Neuroprotective Effects : Another investigation into its neuroprotective properties revealed that the compound could mitigate oxidative stress-induced neuronal damage in vitro. It reduced reactive oxygen species (ROS) levels and enhanced the expression of antioxidant enzymes.
  • Anti-inflammatory Activity : In vivo models demonstrated that this compound effectively reduced inflammation markers in carrageenan-induced paw edema models, showcasing its potential as an anti-inflammatory agent.

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